

# Spectroscopic Analysis of 4-Phenoxybenzaldehyde: A Technical Guide

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## Compound of Interest

Compound Name: 4-Phenoxybenzaldehyde

Cat. No.: B127426

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This technical guide provides an in-depth analysis of the spectroscopic data for **4-phenoxybenzaldehyde**, a key chemical intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Understanding its spectral characteristics is crucial for quality control, reaction monitoring, and structural confirmation. This document presents a comprehensive evaluation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with detailed experimental protocols and data interpretation.

## Molecular Structure and Spectroscopic Overview

**4-Phenoxybenzaldehyde** ( $C_{13}H_{10}O_2$ ) possesses a molecular weight of 198.22 g/mol. Its structure comprises a benzaldehyde moiety linked to a phenoxy group at the para position. This arrangement of aromatic rings, an aldehyde functional group, and an ether linkage gives rise to a distinct spectroscopic fingerprint, which is elucidated in the following sections.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. The  $^1H$  and  $^{13}C$  NMR spectra of **4-phenoxybenzaldehyde** provide detailed information about the chemical environment of each proton and carbon atom.

## $^1H$ NMR Spectroscopic Data

The  $^1\text{H}$  NMR spectrum reveals the number of different types of protons and their neighboring environments.

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
9.92	Singlet	1H	Aldehydic proton (-CHO)
7.85	Doublet	2H	Protons ortho to the aldehyde group
7.44	Triplet	2H	Protons meta to the oxygen on the phenoxy group
7.24	Triplet	1H	Proton para to the oxygen on the phenoxy group
7.10	Doublet	2H	Protons meta to the aldehyde group
7.07	Doublet	2H	Protons ortho to the oxygen on the phenoxy group

## $^{13}\text{C}$ NMR Spectroscopic Data

The  $^{13}\text{C}$  NMR spectrum provides information on the different carbon environments within the molecule.

Chemical Shift ( $\delta$ ) ppm	Assignment
190.8	Aldehydic Carbonyl Carbon (C=O)
162.8	Carbon attached to the ether oxygen (phenoxy side)
155.6	Carbon attached to the ether oxygen (benzaldehyde side)
132.2	Carbons ortho to the aldehyde group
130.8	Quaternary carbon of the benzaldehyde ring
130.1	Carbons meta to the oxygen on the phenoxy group
125.2	Carbon para to the oxygen on the phenoxy group
120.1	Carbons ortho to the oxygen on the phenoxy group
118.0	Carbons meta to the aldehyde group

## Experimental Protocol for NMR Spectroscopy

A general protocol for acquiring NMR spectra of an organic compound like **4-phenoxybenzaldehyde** is as follows:

- Sample Preparation: Dissolve approximately 5-10 mg of **4-phenoxybenzaldehyde** in 0.5-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ) in a clean NMR tube.
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference ( $\delta = 0.00$  ppm).
- Instrumentation: Acquire the spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- $^1\text{H}$  NMR Acquisition: Set the spectral width to approximately 15 ppm. Use a sufficient number of scans to obtain a good signal-to-noise ratio. The relaxation delay should be set to at least

1 second.

- $^{13}\text{C}$  NMR Acquisition: Use a spectral width of about 250 ppm. A larger number of scans will be required due to the lower natural abundance of  $^{13}\text{C}$ . Proton decoupling is typically used to simplify the spectrum to single lines for each carbon.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

## IR Spectroscopic Data

The IR spectrum of **4-phenoxybenzaldehyde** shows characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3065	Medium	Aromatic C-H Stretch
2860, 2760	Medium	Aldehydic C-H Stretch (Fermi doublet)
1701	Strong	C=O Stretch (Aldehyde)
1585, 1487	Strong	Aromatic C=C Stretch
1238	Strong	Aryl Ether C-O Stretch (asymmetric)
837	Strong	p-Disubstituted Benzene C-H Bend

## Experimental Protocol for IR Spectroscopy

For a solid sample like **4-phenoxybenzaldehyde**, the following protocol can be used:

- Sample Preparation (KBr Pellet Method):

- Grind a small amount (1-2 mg) of **4-phenoxybenzaldehyde** with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
- Place the powder into a pellet press and apply pressure to form a thin, transparent pellet.
- Instrumentation: Place the KBr pellet in the sample holder of an FTIR spectrometer.
- Data Acquisition: Record the spectrum, typically in the range of 4000-400  $\text{cm}^{-1}$ . A background spectrum of a blank KBr pellet should be recorded and subtracted from the sample spectrum.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

## Mass Spectrometric Data

The electron ionization (EI) mass spectrum of **4-phenoxybenzaldehyde** shows the molecular ion peak and several characteristic fragment ions.

m/z	Relative Intensity (%)	Assignment
198	100	$[\text{M}]^+$ (Molecular Ion)
197	50	$[\text{M}-\text{H}]^+$
169	20	$[\text{M}-\text{CHO}]^+$
141	15	$[\text{M}-\text{C}_6\text{H}_5]^+$
105	10	$[\text{C}_7\text{H}_5\text{O}]^+$
77	35	$[\text{C}_6\text{H}_5]^+$
51	25	$[\text{C}_4\text{H}_3]^+$

## Experimental Protocol for Mass Spectrometry

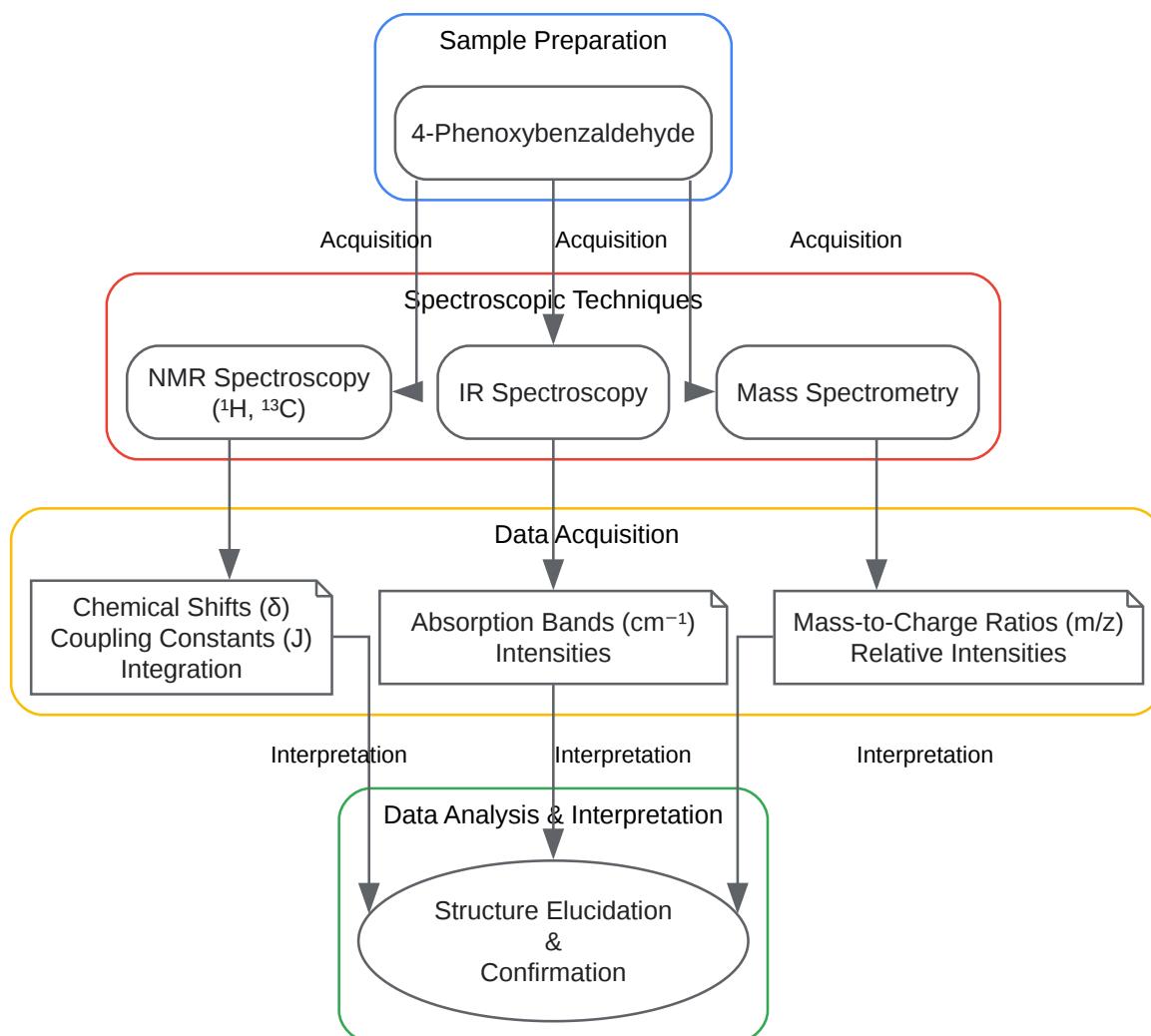
A typical protocol for obtaining an EI mass spectrum is as follows:

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography.
- Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) in a high vacuum, causing ionization and fragmentation.
- Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge ratio ( $m/z$ ) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: Detect the ions and record their abundance as a function of their  $m/z$  ratio to generate the mass spectrum.

## Visualizations

### Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like **4-phenoxybenzaldehyde**.

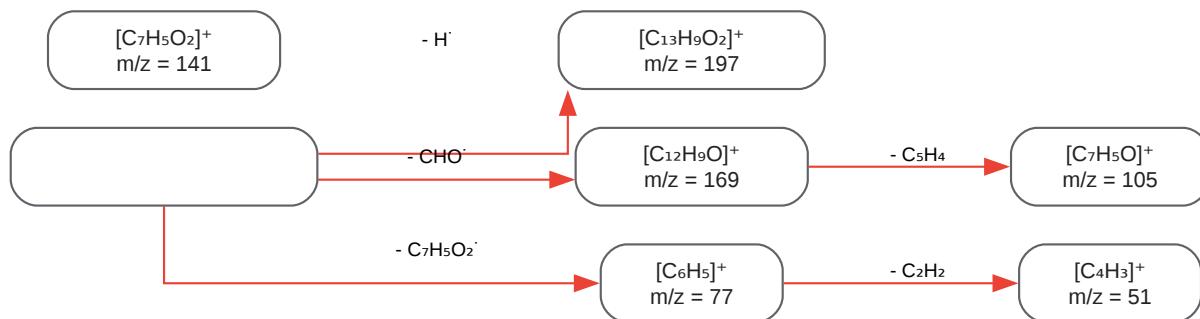


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Spectroscopic analysis workflow.

## Mass Spectrometry Fragmentation Pathway

This diagram illustrates the key fragmentation pathways of **4-phenoxybenzaldehyde** in electron ionization mass spectrometry.



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### Key fragmentation pathways of 4-phenoxybenzaldehyde.

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